REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][NH:11]C(OCC2C=CC=CC=2)=O)=[CH:5][C:4]=1[F:22])#[N:2].C(Cl)Cl.[H][H]>C1COCC1.[Pd]>[NH2:11][CH2:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[C:4]([F:22])[CH:5]=1
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Name
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N-[2-(4-cyano-3-fluorophenyl)ethyl](phenylmethoxy)carboxamide
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=C(C=C(C=C1)CCNC(=O)OCC1=CC=CC=C1)F
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Name
|
|
Quantity
|
25 mL
|
Type
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reactant
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
0.5 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Into a 100 mL single neck flask were placed
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Type
|
FILTRATION
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Details
|
The reaction mixture was filtered through a Celite® cake
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Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated under reduced vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC1=CC(=C(C=C1)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |